4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline
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Overview
Description
4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C13H13BrN2. It is a substituted aniline derivative, where the aniline ring is substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a pyridin-3-ylmethyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylaniline and pyridine-3-carboxaldehyde.
Condensation Reaction: The 4-bromo-2-methylaniline is reacted with pyridine-3-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the pyridin-3-ylmethyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Typical conditions involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would involve binding to the active site of the enzyme or receptor, leading to inhibition or activation of its function .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylpyridine: Similar in structure but lacks the aniline and pyridin-3-ylmethyl groups.
N-(pyridin-3-ylmethyl)aniline: Similar but lacks the bromine and methyl substituents.
4-(Bromomethyl)pyridine: Similar but lacks the aniline and methyl groups.
Uniqueness
4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the pyridin-3-ylmethyl group provides potential for interactions with biological targets.
Properties
IUPAC Name |
4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-7-12(14)4-5-13(10)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSJWPIWXUHOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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